1-(6-fluoro-2-pyridinyl)-1H-1,2,4-triazol-3-ol
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Overview
Description
1-(6-Fluoro-2-pyridinyl)-1H-1,2,4-triazol-3-ol is a chemical compound that features a unique combination of a fluorinated pyridine ring and a triazole ring
Preparation Methods
The synthesis of 1-(6-fluoro-2-pyridinyl)-1H-1,2,4-triazol-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with 6-fluoro-2-pyridinecarboxylic acid and hydrazine hydrate.
Cyclization: The reaction proceeds through cyclization to form the triazole ring.
Reaction Conditions: The reaction is usually carried out under reflux conditions with appropriate solvents such as ethanol or methanol.
Purification: The final product is purified using techniques like recrystallization or column chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(6-Fluoro-2-pyridinyl)-1H-1,2,4-triazol-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or acetonitrile. Reaction conditions often involve controlled temperatures and pressures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6-Fluoro-2-pyridinyl)-1H-1,2,4-triazol-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(6-fluoro-2-pyridinyl)-1H-1,2,4-triazol-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes.
Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
1-(6-Fluoro-2-pyridinyl)-1H-1,2,4-triazol-3-ol can be compared with other similar compounds, such as:
Fluroxypyr: A herbicide with a similar fluorinated pyridine structure.
1-(6-Fluoropyridin-2-yl)ethanone: Another compound with a fluorinated pyridine ring but different functional groups.
The uniqueness of this compound lies in its triazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(6-fluoropyridin-2-yl)-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN4O/c8-5-2-1-3-6(10-5)12-4-9-7(13)11-12/h1-4H,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNTUXYXMQMTEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)N2C=NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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